Cyclopentadecanone, 4-methyl-
CAS No.: 34894-60-5
Cat. No.: VC1707753
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34894-60-5 |
|---|---|
| Molecular Formula | C16H30O |
| Molecular Weight | 238.41 g/mol |
| IUPAC Name | 4-methylcyclopentadecan-1-one |
| Standard InChI | InChI=1S/C16H30O/c1-15-11-9-7-5-3-2-4-6-8-10-12-16(17)14-13-15/h15H,2-14H2,1H3 |
| Standard InChI Key | UZPGQSNVEPBXNO-UHFFFAOYSA-N |
| SMILES | CC1CCCCCCCCCCCC(=O)CC1 |
| Canonical SMILES | CC1CCCCCCCCCCCC(=O)CC1 |
Introduction
Chemical Structure and Identity
Cyclopentadecanone, 4-methyl- is an organic compound with the molecular formula C16H30O. It belongs to the family of macrocyclic ketones, specifically featuring a 15-membered ring with a methyl group substitution at the 4-position and a ketone functional group . Structurally, it is related to muscone (3-methylcyclopentadecanone), a natural musk fragrance, though the position of the methyl group creates distinct chemical and biological properties.
Structural Identifiers
The chemical structure of Cyclopentadecanone, 4-methyl- can be represented through several chemical notation systems:
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Molecular Formula: C16H30O
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SMILES: CC1CCCCCCCCCCCC(=O)CC1
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InChI: InChI=1S/C16H30O/c1-15-11-9-7-5-3-2-4-6-8-10-12-16(17)14-13-15/h15H,2-14H2,1H3
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InChIKey: UZPGQSNVEPBXNO-UHFFFAOYSA-N
The compound features a large ring structure with 15 carbon atoms in the main ring, a methyl branch at position 4, and a carbonyl group that provides the ketone functionality. This unique structural arrangement contributes to its physical properties and biological activities.
Physical and Spectroscopic Properties
Mass Spectrometry Characteristics
Mass spectrometry provides valuable data for identifying and characterizing Cyclopentadecanone, 4-methyl-. The predicted collision cross section (CCS) values for various adducts of the compound are presented in Table 1, offering critical parameters for analytical identification.
Table 1: Predicted Collision Cross Section Data for Cyclopentadecanone, 4-methyl-
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.23694 | 159.4 |
| [M+Na]⁺ | 261.21888 | 168.4 |
| [M+NH4]⁺ | 256.26348 | 167.3 |
| [M+K]⁺ | 277.19282 | 160.8 |
| [M-H]⁻ | 237.22238 | 163.1 |
| [M+Na-2H]⁻ | 259.20433 | 164.4 |
| [M]⁺ | 238.22911 | 161.2 |
| [M]⁻ | 238.23021 | 161.2 |
These collision cross section values are essential for analytical work involving ion mobility spectrometry coupled with mass spectrometry, providing fingerprint characteristics for accurate compound identification .
Therapeutic Applications
One of the most significant aspects of Cyclopentadecanone, 4-methyl- is its documented therapeutic potential across multiple medical conditions.
Medical Applications and Dosage
According to patent literature (CN1232246C), Cyclopentadecanone, 4-methyl- has been investigated for several medicinal applications, with specific effective dosage ranges established for each condition, as summarized in Table 2 .
Table 2: Therapeutic Applications and Dosage Ranges of Cyclopentadecanone, 4-methyl-
| Medical Condition | Effective Dose Range (mg/kg) |
|---|---|
| Insomnia | 0.25 - 25 |
| Acute Myocardial Ischemia | 3 - 6 |
| Analgesic Applications | 2.5 - 25 |
The compound is referred to as "4-muscone" in some parts of the patent literature, suggesting potential structural and functional similarities to natural muscone, which has been traditionally used in Chinese medicine .
Analytical Methods for Characterization
Several analytical techniques can be employed for the identification and quantification of Cyclopentadecanone, 4-methyl- in various matrices.
Chromatographic and Spectroscopic Methods
Based on information from the synthesis of related compounds, typical analytical approaches include:
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Gas chromatography (GC) for monitoring reaction progress and purity assessment
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Thin-layer chromatography (TLC) for reaction monitoring
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry coupled with liquid or gas chromatography for sensitive detection and quantification
The collision cross section data presented in Table 1 suggests that ion mobility spectrometry-mass spectrometry would be particularly valuable for the identification of this compound in complex matrices .
Future Research Directions
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Detailed studies on pharmacokinetics and pharmacodynamics
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Comprehensive toxicological profile
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Structure-activity relationship studies comparing different positions of the methyl group on the cyclopentadecanone ring
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Development of optimized pharmaceutical formulations
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Clinical trials to validate therapeutic efficacy and safety
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Exploration of additional therapeutic applications
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